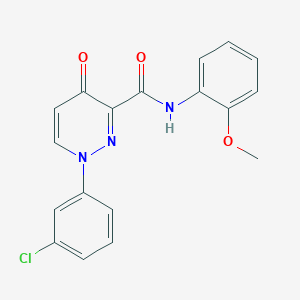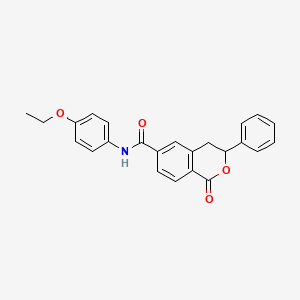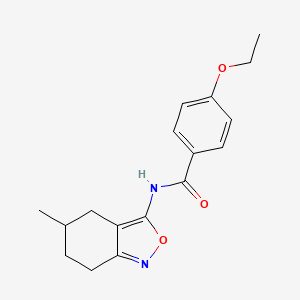
2-(2-methoxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenoxy group and an oxazolyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide typically involves the following steps:
Formation of 2-(2-methoxyphenoxy)acetic acid: This can be achieved by reacting 2-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 3-phenyl-1,2-oxazole: This can be synthesized by cyclization of appropriate precursors such as phenylglyoxal and hydroxylamine.
Coupling Reaction: The final step involves coupling 2-(2-methoxyphenoxy)acetic acid with 3-phenyl-1,2-oxazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The phenyl and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Biology: It can be used as a probe to study biological pathways and interactions.
Materials Science: It may be utilized in the synthesis of novel materials with specific properties.
Industry: It can be employed in the development of new chemical processes and products.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and phenyl group may play a crucial role in binding to these targets, while the methoxyphenoxy group may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(2-hydroxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(2-methoxyphenoxy)-N-(3-methyl-1,2-oxazol-5-yl)acetamide: Similar structure but with a methyl group on the oxazole ring instead of a phenyl group.
Uniqueness
2-(2-methoxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide is unique due to the combination of its methoxyphenoxy and oxazolyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H16N2O4 |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C18H16N2O4/c1-22-15-9-5-6-10-16(15)23-12-17(21)19-18-11-14(20-24-18)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,19,21) |
InChI Key |
PFOIYKRJPNKWRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-9-[2-(4-methoxyphenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11385213.png)
![10-(4-bromophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11385217.png)
![1-(4-ethylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11385222.png)
![N-[4-(difluoromethoxy)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11385231.png)
![3-(1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-5-phenyl-1H-pyrrol-2-yl)propanoic acid](/img/structure/B11385244.png)

![6,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11385254.png)
![3,4,9-trimethyl-8-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one](/img/structure/B11385260.png)
![Dimethyl {2-benzyl-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11385267.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11385268.png)

![N-(4-ethoxyphenyl)-6-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11385272.png)


